4-chloro-3-methyl-N-(4-methylphenyl)benzenesulfonamide
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Overview
Description
4-chloro-3-methyl-N-(4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-N-(4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted sulfonamides.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of amines.
Scientific Research Applications
4-chloro-3-methyl-N-(4-methylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methylbenzenesulfonamide
- 4-chloro-N-methylbenzenesulfonamide
- 4-chloro-3,5-dimethylbenzenesulfonamide
Uniqueness
4-chloro-3-methyl-N-(4-methylphenyl)benzenesulfonamide is unique due to the presence of both chlorine and methyl groups on the benzene ring, as well as the N-(4-methylphenyl) substitution. This unique structure can confer specific chemical and biological properties, making it distinct from other sulfonamide derivatives.
Properties
IUPAC Name |
4-chloro-3-methyl-N-(4-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-3-5-12(6-4-10)16-19(17,18)13-7-8-14(15)11(2)9-13/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRLXDZXSZCSRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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